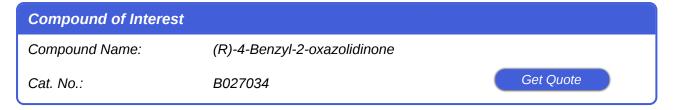


# Spectroscopic Analysis of (R)-4-Benzyl-2oxazolidinone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the chiral auxiliary, **(R)-4-Benzyl-2-oxazolidinone**. Detailed experimental protocols and structured data tables are presented to support research and development in asymmetric synthesis and drug discovery.

## **Spectroscopic Data Summary**

The following tables summarize the key <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopic data for **(R)-4-Benzyl-2-oxazolidinone**. These values are crucial for structural verification and purity assessment of the compound.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>) Frequency: 399.65 MHz



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.37 - 7.17	m	Ar-H (5H)
~6.36	br s	NH (1H)
4.43 - 4.37	m	CH-N (1H)
4.13	dd	O-CH <sub>2</sub> (1H)
4.09	t	O-CH <sub>2</sub> (1H)
2.91	dd	Ar-CH <sub>2</sub> (1H)
2.84	dd	Ar-CH2 (1H)

Data sourced from ChemicalBook.[1]

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Assignment
158.9	C=O
135.2	Ar-C (quat)
129.4	Ar-CH
128.9	Ar-CH
127.2	Ar-CH
69.8	O-CH <sub>2</sub>
55.4	N-CH
41.5	Ar-CH2

Note: Data is for the (S)-enantiomer, which is identical to the (R)-enantiomer in an achiral solvent.[2]



## Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3300	N-H Stretch
3100 - 3000	Aromatic C-H Stretch
2950 - 2850	Aliphatic C-H Stretch
~1750	Carbonyl (C=O) Stretch (urethane)
1600 - 1450	Aromatic C=C Bending
~1220	C-O Stretch

Characteristic absorption values are derived from typical IR spectra of oxazolidinones.[3][4]

## **Experimental Protocols**

Detailed methodologies for acquiring the NMR and IR data are provided below. Adherence to these protocols is essential for obtaining high-quality, reproducible results.

## Protocol for <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-25 mg of (R)-4-Benzyl-2-oxazolidinone for <sup>1</sup>H NMR, or 50-100 mg for <sup>13</sup>C NMR, into a clean, dry vial.[5][6][7]
  - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) to the vial.[5]
  - Gently swirl the vial until the sample is completely dissolved.
  - Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
  - Ensure the final sample height in the NMR tube is approximately 4-5 cm.[7]



- Cap the NMR tube securely.
- Instrumental Analysis:
  - Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner turbine.
  - Place the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the CDCl3.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Acquire the <sup>1</sup>H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - For <sup>13</sup>C NMR, acquire data using proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of the <sup>13</sup>C isotope.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the <sup>1</sup>H spectrum using the residual solvent peak of CHCl<sub>3</sub> at 7.26 ppm. Calibrate the <sup>13</sup>C spectrum using the CDCl<sub>3</sub> triplet centered at 77.16 ppm.

## Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Ensure all equipment (agate mortar, pestle, die set) is clean and thoroughly dry, as potassium bromide (KBr) is highly hygroscopic.[8]
  - Place approximately 1-2 mg of the solid (R)-4-Benzyl-2-oxazolidinone sample into the agate mortar and grind it into a very fine powder.
  - Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[8]

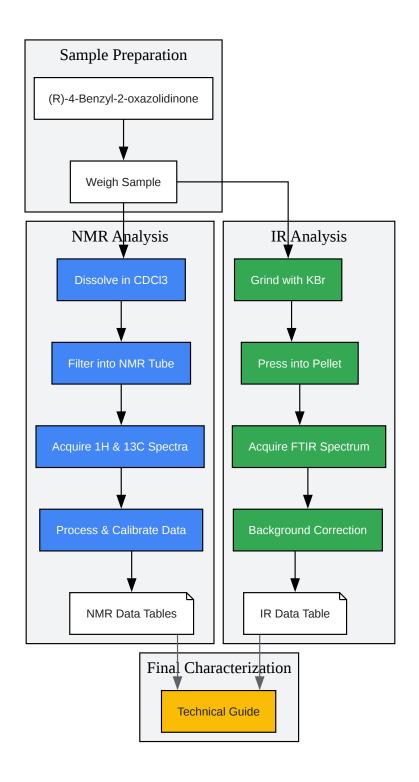


- Gently but thoroughly mix the sample and KBr by trituration for about one minute until a homogeneous mixture is obtained.
- Transfer a small amount of the mixture into the pellet-forming die.
- Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet.
- Instrumental Analysis:
  - Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric CO<sub>2</sub> and water vapor.
  - Place the sample holder with the KBr pellet into the IR beam path.
  - Acquire the sample spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
  - The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

## **Visualization of Experimental Workflow**

The following diagram illustrates the logical workflow for the spectroscopic characterization of **(R)-4-Benzyl-2-oxazolidinone**.





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Caption: Workflow for NMR and IR Spectroscopic Analysis.



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